N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide
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Overview
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide typically involves several steps, starting from commercially available precursors. One common route involves the formation of the core benzamide structure through a condensation reaction between 2,6-dimethoxybenzoic acid and an appropriate amine, followed by subsequent functionalization to introduce the hydroxy and thioether groups.
Industrial Production Methods: In an industrial setting, the production of this compound may utilize optimized reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Conditions for nucleophilic substitution can include the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Varied substituted products depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide has several applications in scientific research:
Chemistry: It can serve as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure allows for the study of its interactions with biological targets, potentially leading to the discovery of new biochemical pathways or therapeutic agents.
Medicine: The compound may have potential pharmacological properties that warrant investigation for drug development.
Industry: It can be used in the development of new materials or as a precursor in the manufacture of other valuable chemicals.
Mechanism of Action
The mechanism of action for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide involves its interactions with specific molecular targets. These interactions can be mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound may influence biochemical pathways by binding to enzymes, receptors, or other proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar compounds to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide include other benzamide derivatives with hydroxy, methoxy, and thioether groups the specific combination and arrangement of these groups in this compound confer unique properties that distinguish it from its analogs
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-22-15-5-4-6-16(23-2)17(15)18(21)19-11-14(20)12-7-9-13(24-3)10-8-12/h4-10,14,20H,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFJYSVUSSRULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC(C2=CC=C(C=C2)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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